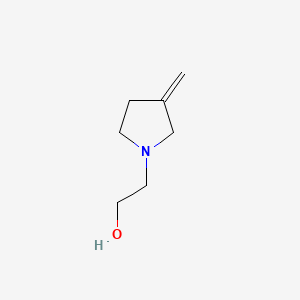
1-Cyclooctene, 3-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclooctene, 3-bromo- is an organic compound with the molecular formula C8H13Br. It is a brominated derivative of cyclooctene, characterized by the presence of a bromine atom at the third position of the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclooctene, 3-bromo- can be synthesized through several methods. One common approach involves the bromination of 1-cyclooctene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, yielding 1-Cyclooctene, 3-bromo- as the major product .
Industrial Production Methods: In an industrial setting, the production of 1-Cyclooctene, 3-bromo- may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as copper(I) iodide (CuI) can facilitate the bromination process under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclooctene, 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: Reduction of the bromine atom can yield cyclooctene or other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as tungsten-based catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 3-Hydroxycyclooctene, 3-Aminocyclooctene.
Oxidation: 3-Bromocyclooctene oxide, 3-Bromocyclooctane-1,2-diol.
Reduction: Cyclooctene.
Scientific Research Applications
1-Cyclooctene, 3-bromo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclooctene, 3-bromo- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the third position makes the compound susceptible to nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles. Additionally, the presence of the double bond in the cyclooctene ring allows for reactions such as epoxidation and dihydroxylation .
Comparison with Similar Compounds
1-Cyclooctene, 3-bromo- can be compared with other brominated cycloalkenes and cyclooctenes:
1-Cyclooctene, 2-bromo-: Similar in structure but with the bromine atom at the second position, leading to different reactivity and products.
1-Cyclooctene, 4-bromo-: The bromine atom at the fourth position affects the compound’s chemical behavior and applications.
Cyclooctene: The non-brominated parent compound, which exhibits different reactivity due to the absence of the bromine atom
1-Cyclooctene, 3-bromo- stands out due to its unique position of the bromine atom, which influences its reactivity and makes it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
(1Z)-3-bromocyclooctene |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4- |
InChI Key |
XOAUXFIKYVGQHT-XQRVVYSFSA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)Br |
Canonical SMILES |
C1CCC=CC(CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)






![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B15128581.png)

![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)

